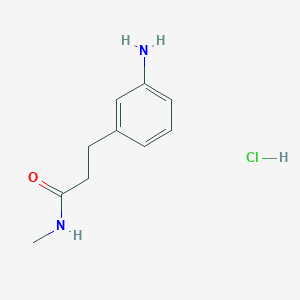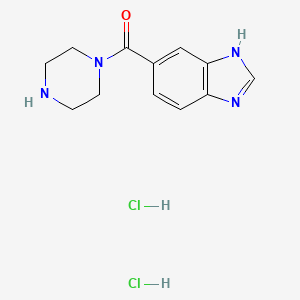
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
Molecular Structure Analysis
PBD contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
Piperazine is a weak base with two pKb of 5.35 and 9.73 at 25 °C . It readily absorbs water and carbon dioxide from the air .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It exists as small alkaline deliquescent crystals with a saline taste .Scientific Research Applications
Antidiabetic Properties
Piperazine derivatives, through structure-activity relationship studies, have shown promising results as new antidiabetic compounds. These compounds, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812), demonstrate potent antidiabetic activity in a rat model of diabetes, mediated by an increase of insulin secretion independently of alpha2 adrenoceptor blockage. The research suggests these derivatives can improve glucose tolerance without causing hypoglycemia or adverse side effects, making them potential candidates for clinical investigations into diabetes management (Le Bihan et al., 1999).
Anticancer Activity
Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been designed and shown significant cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. These compounds exhibit long-term in-situ stability and inhibit cancer cell growth, indicating potential as therapeutic agents for cancer treatment (Yarim et al., 2012).
Antimicrobial and Antifungal Agents
Several piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds like 1,4-diisopropyl-2-(4', 5'-dihydro-1'H-imidazol-2'-yl)piperazine have shown strong inhibitory activity against bacterial strains and fungi, suggesting their potential use as antimicrobial and antifungal agents. This activity includes effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), highlighting their significance in addressing antibiotic resistance challenges (Mekky & Sanad, 2020).
Synthesis of Novel Compounds
Research into the synthesis of piperazine derivatives has led to the creation of novel compounds with potential therapeutic applications. For example, the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine has been reported, demonstrating the continued exploration and innovation in the synthesis of piperazine-based compounds for various scientific and therapeutic applications (Da-wei, 2013).
properties
IUPAC Name |
3H-benzimidazol-5-yl(piperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;;/h1-2,7-8,13H,3-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMKPDDFWBXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



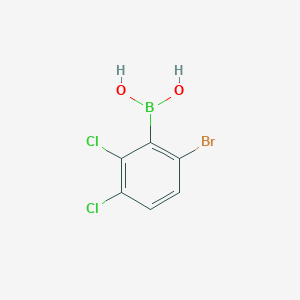
![4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1521896.png)
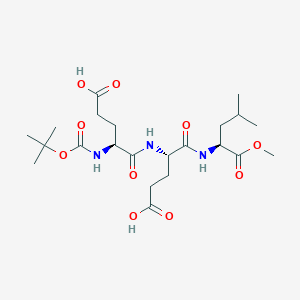
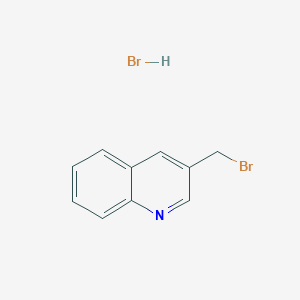
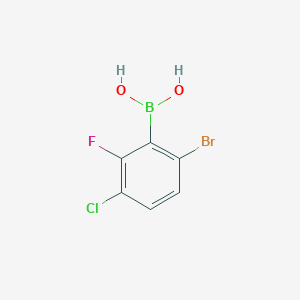
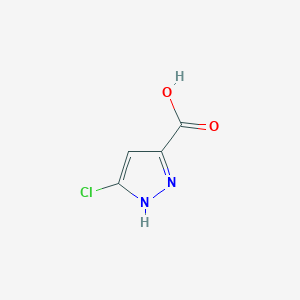
![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)
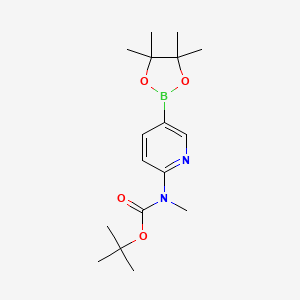
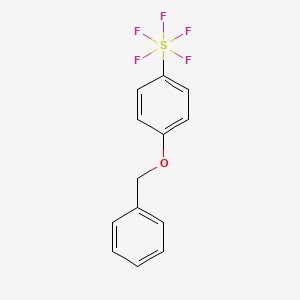
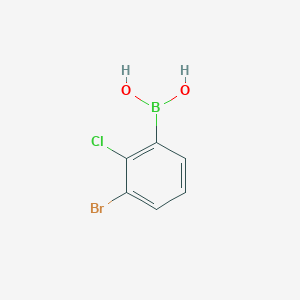
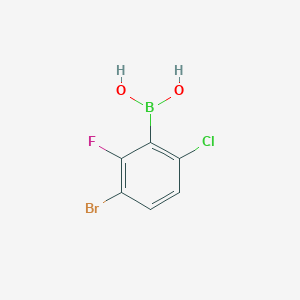
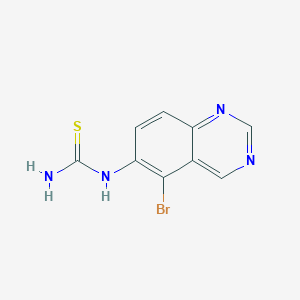
![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
